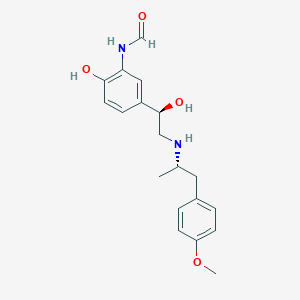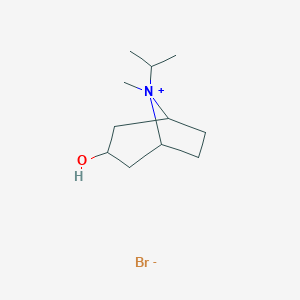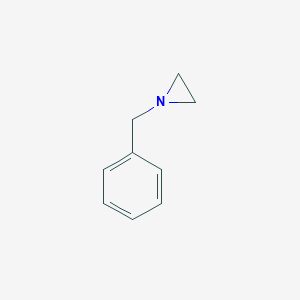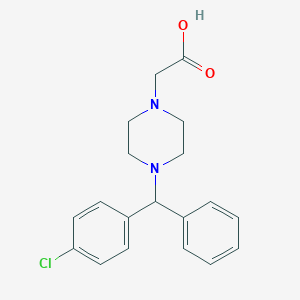
2-Acétamidophénol
Vue d'ensemble
Description
Applications De Recherche Scientifique
L'orthocétamol a plusieurs applications en recherche scientifique :
Biologie : Il est étudié pour ses effets hépatoprotecteurs potentiels et comme antidote à la toxicité du paracétamol.
Médecine : L'orthocétamol est en cours d'investigation comme analgésique et anti-arthritique.
5. Mécanisme d'action
Le mécanisme d'action de l'orthocétamol est similaire à celui du paracétamol. On pense qu'il inhibe les enzymes cyclo-oxygénases (COX), en particulier la COX-2, qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de la douleur et de l'inflammation. En inhibant la COX-2, l'orthocétamol réduit la production de prostaglandines, exerçant ainsi ses effets analgésiques et anti-inflammatoires .
Mécanisme D'action
Target of Action
2-Acetamidophenol, also known as N-(2-Hydroxyphenyl)acetamide, is an aromatic compound that has potential for antifungal, anti-inflammatory, antitumor, anti-platelet, and anti-arthritic activities .
Mode of Action
It has been suggested that the compound may interact with arylamine n-acetyltransferases (nats), which are key enzymes required for generating 2-acetamidophenol . The compound’s interaction with DNA has also been studied, with the free ortho hydroxyl group conferring both potency and selectivity .
Biochemical Pathways
It has been confirmed to have the same biosynthesis route as phenazine-1-carboxylic (pca) through the deletion of genes phzf, nat, and trpe . The degradation pathway of the compound has been studied, with the compound being classified into three categories: coupling, direct cleavages of the ring, and formation of carboxylic acid .
Pharmacokinetics
It is known that the compound is an aromatic compound derived from salicylic acid . More research is needed to fully understand the pharmacokinetics of 2-Acetamidophenol.
Result of Action
It has been suggested that the compound has potential for antifungal, anti-inflammatory, antitumor, anti-platelet, and anti-arthritic activities . More research is needed to fully understand the molecular and cellular effects of 2-Acetamidophenol’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetamidophenol. For instance, water pollution is a significant environmental issue that can affect the degradation of the compound . Furthermore, the production of 2-Acetamidophenol can be enhanced by adding 2-amidophenol and Fe 3+ to the medium .
Analyse Biochimique
Cellular Effects
2-Acetamidophenol has been shown to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Acetamidophenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamidophenol change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Acetamidophenol vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Acetamidophenol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
2-Acetamidophenol is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
L'orthocétamol peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique l'acétylation de l'ortho-aminophénol avec de l'anhydride acétique en milieu acide. La réaction se déroule généralement comme suit :
Réactifs : Ortho-aminophénol et anhydride acétique.
Conditions : Milieu acide, généralement en utilisant un catalyseur comme l'acide sulfurique.
Procédure : L'ortho-aminophénol est dissous dans un milieu acide, et l'anhydride acétique est ajouté goutte à goutte. Le mélange est agité et chauffé pour favoriser la réaction d'acétylation.
Produit : L'orthocétamol est obtenu après purification, généralement par recristallisation.
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle, garantissant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
L'orthocétamol subit diverses réactions chimiques, notamment :
Oxydation : L'orthocétamol peut être oxydé pour former des dérivés quinoniques. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent convertir l'orthocétamol en son dérivé amine correspondant en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : L'orthocétamol peut subir des réactions de substitution électrophile, telles que la nitration et l'halogénation, dans des conditions appropriées.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la nitration de l'orthocétamol peut produire du nitro-orthocétamol.
Comparaison Avec Des Composés Similaires
L'orthocétamol est structurellement similaire à d'autres isomères de l'acétamidophénol, tels que :
Paracétamol (4-acétamidophénol) : Largement utilisé comme analgésique et antipyrétique.
Métacétamol (3-acétamidophénol) : Moins utilisé, mais possède des propriétés analgésiques similaires.
L'orthocétamol se distingue par sa structure cristalline distincte et ses effets hépatoprotecteurs potentiels, qui ne sont pas observés dans le paracétamol .
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGKWPZRIDURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022082 | |
| Record name | 2-Hydroxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-80-2, 4746-61-6, 57047-65-1 | |
| Record name | 2-Acetamidophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-hydroxy-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057047651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-HYDROXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AS8989RNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxyacetanilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061919 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Acetamidophenol?
A1: The molecular formula of 2-Acetamidophenol is C8H9NO2, and its molecular weight is 151.16 g/mol.
Q2: How is 2-Acetamidophenol synthesized?
A2: 2-Acetamidophenol can be synthesized through various methods, including:
- Chemoselective acetylation of 2-aminophenol: This method utilizes enzymes like Novozym 435 as catalysts, with vinyl acetate as the preferred acyl donor due to its irreversible reaction properties. []
- Reaction of o-hydroxyaldehydes or o-hydroxyketones with monochloramine: This method efficiently converts compounds like salicylaldehyde and 2-hydroxyacetophenone into 2-acetamidophenol. []
- Magnesium powder-catalyzed acetylation of amines: This green synthetic approach uses magnesium powder as a catalyst and acetic anhydride as the acetylating agent to produce amides, including 2-acetamidophenol, with high efficiency. []
Q3: Are there spectroscopic data available for characterizing 2-Acetamidophenol?
A3: Yes, various spectroscopic techniques have been employed for the structural elucidation of 2-Acetamidophenol and its derivatives:
- NMR Spectroscopy (1H NMR, 13C NMR, 2D NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]
- Mass Spectrometry (MS, LC/HRMS, MS/MS): Confirms the molecular weight and fragmentation pattern, aiding in identification and analysis, particularly for metabolites. [, , , , , , ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule through characteristic absorption bands. [, ]
Q4: What are the known biological activities of 2-Acetamidophenol?
A4: Research suggests 2-Acetamidophenol exhibits various biological activities, including:
- Antibacterial activity: Demonstrates activity against both Gram-positive and Gram-negative bacteria. [, ]
- Antifungal activity: Shows potential for controlling fungal pathogens in agricultural settings. []
- Anti-inflammatory activity: Exhibits anti-inflammatory properties in both in vitro and in vivo models, potentially by suppressing the RANK/RANKL pathway. [, ]
- Antioxidant activity: Demonstrates radical scavenging activity in vitro. []
- Analgesic activity: Shows pain-relieving effects in animal models. []
- Epidermal Growth Factor Receptor (EGFR) inhibition: Derivatives of 2-Acetamidophenol have shown potential as EGFR inhibitors, suggesting potential anticancer applications. []
Q5: How does 2-Acetamidophenol exert its anti-inflammatory effects?
A5: While the exact mechanism is still under investigation, studies suggest that 2-Acetamidophenol might exert its anti-inflammatory effects through the suppression of the RANK/RANKL pathway. This pathway plays a critical role in the differentiation and activation of osteoclasts, cells involved in bone resorption, which is a hallmark of inflammatory joint diseases like rheumatoid arthritis. []
Q6: What is the significance of 2-Acetamidophenol in plant science?
A6: 2-Acetamidophenol plays a crucial role in plant-microbe interactions:
- Phytoalexin Metabolism: It's a key intermediate in the detoxification pathway of benzoxazolinone (BOA), a plant defense compound, by certain fungi. []
- Allelopathic Interactions: 2-Acetamidophenol, along with other benzoxazinone derivatives and phenolic acids, contributes to the allelopathic potential of wheat, influencing the growth of neighboring plant species. []
- Biomarker for Whole Grain Intake: Metabolites of 2-Acetamidophenol, such as 2-acetamidophenol sulfate, have been identified as potential biomarkers for whole grain wheat intake in humans. []
Q7: How is 2-Acetamidophenol metabolized in biological systems?
A7: Several metabolic pathways for 2-Acetamidophenol have been observed:
- Glucosylation: In plants and microorganisms, 2-Acetamidophenol can be detoxified through glucosylation, forming its glucoside derivative. []
- Sulfation: In humans, 2-Acetamidophenol can be metabolized into 2-acetamidophenol sulfate, which is detectable in urine. [, ]
- Formation of Oligomers: Some bacteria can transform 2-Acetamidophenol into dimers and trimers. []
- Nitration and Nitrosylation: Microorganisms can also modify 2-Acetamidophenol through nitration and nitrosylation reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














